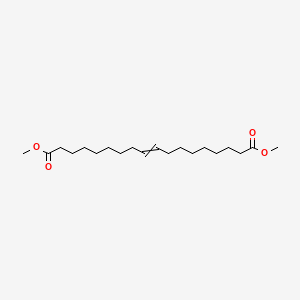

9-Octadecenedioic acid, 1,18-dimethyl ester

CAS No.: 13481-97-5

Cat. No.: VC14044271

Molecular Formula: C20H36O4

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13481-97-5 |

|---|---|

| Molecular Formula | C20H36O4 |

| Molecular Weight | 340.5 g/mol |

| IUPAC Name | dimethyl (E)-octadec-9-enedioate |

| Standard InChI | InChI=1S/C20H36O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-4H,5-18H2,1-2H3/b4-3+ |

| Standard InChI Key | HGGLIXDRUINGBB-ONEGZZNKSA-N |

| Isomeric SMILES | COC(=O)CCCCCCC/C=C/CCCCCCCC(=O)OC |

| Canonical SMILES | COC(=O)CCCCCCCC=CCCCCCCCC(=O)OC |

Introduction

9-Octadecenedioic acid, 1,18-dimethyl ester, with the CAS number 13481-97-5, is a versatile organic compound belonging to the category of dicarboxylic acids and esters. It is derived from 9-octadecenedioic acid and methanol through esterification. This compound is notable for its long carbon chain and unsaturation at the ninth position, contributing to its reactivity and utility in various synthetic applications.

Synthesis Methods

The synthesis of 9-octadecenedioic acid, 1,18-dimethyl ester typically involves the esterification of 9-octadecenedioic acid with methanol. This reaction is catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. In industrial settings, the process is optimized with continuous water removal to drive the reaction to completion.

| Synthesis Method | Description |

|---|---|

| Chemical Esterification | Acid-catalyzed esterification with methanol. |

| Microbial Biotransformation | Utilizes microbial systems like Candida tropicalis. |

| Self-Metathesis | Uses Grubbs catalysts for oleic acid transformation. |

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its applications in synthesizing polymers, surfactants, and pharmaceutical intermediates.

Types of Reactions

-

Oxidation: Results in carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: Produces alcohols with reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

-

Substitution: Involves nucleophilic substitution reactions where ester groups can be replaced by other nucleophiles like amines or alcohols.

Biological Activities

Research indicates that 9-octadecenedioic acid, 1,18-dimethyl ester exhibits antimicrobial properties, showing moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in food preservation and pharmaceuticals as a natural antimicrobial agent. Additionally, preliminary studies suggest anti-inflammatory effects by reducing pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

| Biological Activity | Description |

|---|---|

| Antimicrobial Properties | Exhibits moderate antibacterial activity. |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production. |

Industrial and Research Applications

This compound is a valuable building block in organic chemistry for synthesizing complex molecules, including polymers and surfactants. Its long carbon chain structure facilitates reactions requiring a hydrophobic environment, enhancing stability and solubility in the resulting products.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used as a monomer for producing bio-based polymers. |

| Pharmaceutical Intermediates | Serves as a precursor for synthesizing pharmaceutical compounds. |

| Surfactants | Contributes to the formation of surfactants with tailored properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume